2-(3,4-Dichlorophenyl)pyrrole Exhibits a 34% Higher logP than the Unsubstituted 2-Phenylpyrrole
The lipophilicity of 2-(3,4-dichlorophenyl)pyrrole, measured by XLogP3, is 3.6 . In contrast, the unsubstituted analog 2-phenylpyrrole has an XLogP3 of 2.68 . This 0.92 log unit difference represents a 34% relative increase, indicating significantly higher lipid solubility and potential for enhanced membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | 2-Phenylpyrrole (unsubstituted): 2.68 |
| Quantified Difference | Δ = +0.92 (34% relative increase) |
| Conditions | Calculated XLogP3 values from authoritative databases and vendor technical datasheets |
Why This Matters
The elevated logP of the 3,4-dichloro derivative can be a critical design feature for medicinal chemists optimizing blood-brain barrier penetration, cellular uptake, or hydrophobic target engagement.
